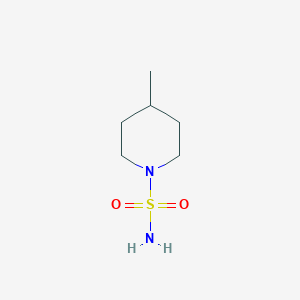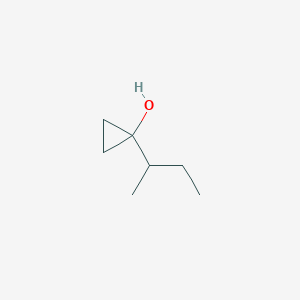
1-(sec-Butyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(sec-Butyl)cyclopropan-1-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bearing a hydroxyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with a secondary butyl group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, can be used to cyclopropanate alkenes to form cyclopropane rings . Another method involves the use of diazo compounds, which decompose to form carbenes that react with alkenes to produce cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and high yield .
化学反応の分析
Types of Reactions: 1-(sec-Butyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopropanes.
科学的研究の応用
1-(sec-Butyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(sec-Butyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity, making it a useful intermediate in various chemical reactions .
類似化合物との比較
Cyclopropanol: Similar structure but lacks the secondary butyl group.
1-(tert-Butyl)cyclopropan-1-ol: Contains a tertiary butyl group instead of a secondary butyl group.
Cyclopropylmethanol: Contains a methanol group instead of a secondary butyl group.
Uniqueness: 1-(sec-Butyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, secondary butyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
1-butan-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-6(2)7(8)4-5-7/h6,8H,3-5H2,1-2H3 |
InChIキー |
SRDOKRCFLKENLD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


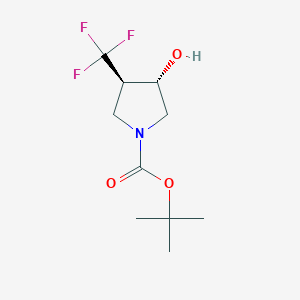

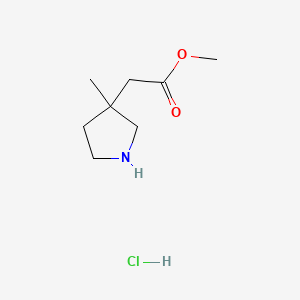
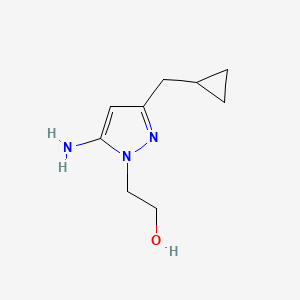
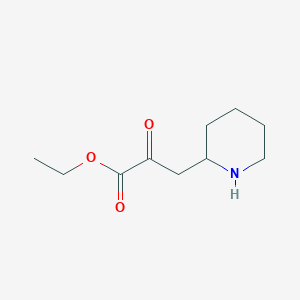
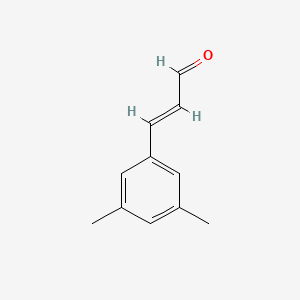

![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
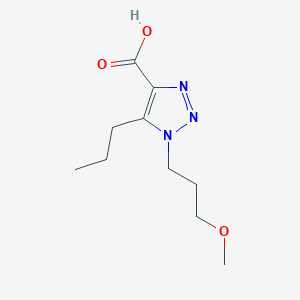
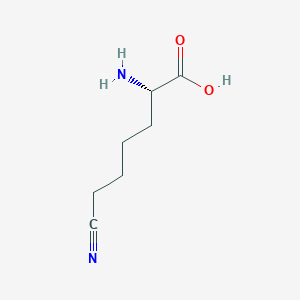
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
